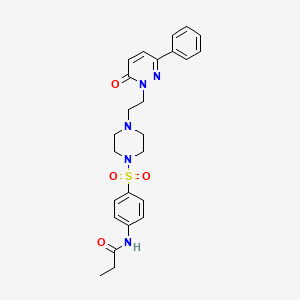

N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide

Beschreibung

This compound is a structurally complex molecule featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an ethyl-piperazine-sulfonylphenyl scaffold to a terminal propionamide group.

Eigenschaften

IUPAC Name |

N-[4-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-2-24(31)26-21-8-10-22(11-9-21)35(33,34)29-17-14-28(15-18-29)16-19-30-25(32)13-12-23(27-30)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEPVVSDWCTMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazinone structure, followed by the introduction of the phenyl group, and subsequent sulfonylation and propionamide formation. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction could potentially modify the phenyl or pyridazinone rings.

Reduction: Reduction reactions might target the sulfonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a biochemical probe.

Medicine: Possible therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound can be compared to derivatives in the provided patent evidence (e.g., Example 53 ). Below is a detailed analysis:

Functional Implications

Heterocyclic Core: The pyridazinone core in the target compound may favor interactions with polar residues in enzyme active sites, whereas the pyrazolo-pyrimidine-chromen hybrid in Example 53 likely enhances π-π stacking and hydrophobic interactions . Fluorination in Example 53 improves metabolic stability and membrane permeability compared to the non-halogenated target compound .

Sulfonamide vs. Benzamide :

- The sulfonamide group in the target compound could confer stronger hydrogen-bonding capacity with serine/threonine kinases, while the benzamide in Example 53 may prioritize interactions with tyrosine kinases .

Research Findings and Limitations

Theoretical Predictions

- Computational modeling suggests the pyridazinone-sulfonamide motif may exhibit moderate affinity for phosphodiesterase (PDE) isoforms, whereas Example 53’s chromen-fluorophenyl system shows higher predicted selectivity for kinase targets like VEGFR2 .

Biologische Aktivität

N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 404.51 g/mol. It features a pyridazine core, which is known for its diverse biological properties. The structure includes piperazine and sulfonamide functionalities that contribute to its pharmacological profile.

This compound primarily acts as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes. By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant anti-inflammatory properties. For instance:

| Compound | COX Inhibition (%) | % Absorption |

|---|---|---|

| N-(4-sulfonyl) derivative | 84.09 | 82.09 |

| Celecoxib | 82.09 | 84.09 |

| Indomethacin | Not specified | Not specified |

These findings indicate that the compound has comparable efficacy to well-known NSAIDs like celecoxib and indomethacin but with potentially fewer side effects related to gastrointestinal irritation.

Case Studies

A notable study published in Pharmaceutical Research evaluated various pyridazine derivatives for their COX inhibitory action. Among these, N-(4-sulfonyl) derivatives showed promising results in both in vitro and in vivo models:

- In Vitro Studies : The compound was tested against human COX enzymes, revealing a significant inhibition rate similar to celecoxib.

- In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and pain responses compared to control groups.

Safety Profile

The safety profile of N-(4-sulfonyl) derivatives appears favorable based on preliminary studies. Unlike traditional NSAIDs that often lead to ulcerogenic effects, these compounds demonstrated minimal gastrointestinal toxicity, making them suitable candidates for further development as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.